Cas no 1805466-63-0 (Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate)

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate is a versatile benzoate derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of the chloromethyl and cyano groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, enabling further functionalization. The trifluoromethoxy moiety contributes to increased lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions due to its reactive sites. Its well-defined structure and high purity ensure consistent performance in research and industrial processes.
Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate structure
1805466-63-0 structure
商品名:Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate
CAS番号:1805466-63-0
MF:C12H9ClF3NO3
メガワット:307.65297293663
CID:4947433

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate
    • インチ: 1S/C12H9ClF3NO3/c1-2-19-11(18)8-4-3-7(6-17)9(5-13)10(8)20-12(14,15)16/h3-4H,2,5H2,1H3
    • InChIKey: UXXGDDUFHJFGAL-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C#N)=CC=C(C(=O)OCC)C=1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 393
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 59.3

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015018143-1g
Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate
1805466-63-0 97%
1g
1,564.50 USD 2021-06-18

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 関連文献

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate

Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate, with the CAS number 1805466-63-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a trifluoromethoxy substituent, and a chloromethyl group. These functional groups contribute to its versatile chemical properties, making it a valuable compound in various research and industrial applications.

The benzoate ester group in Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate plays a crucial role in its chemical reactivity and stability. The presence of the trifluoromethoxy group enhances the compound's electron-withdrawing properties, which can influence its interaction with other molecules in chemical reactions. Additionally, the chloromethyl group introduces a degree of flexibility and reactivity, making it suitable for further functionalization in synthetic processes.

Recent studies have highlighted the potential of Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate as a precursor for the synthesis of advanced materials, such as high-performance polymers and optoelectronic devices. Its ability to undergo various types of polymerization reactions has been explored extensively, particularly in the context of developing materials with tailored electronic properties.

In terms of synthesis, Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate can be prepared through a multi-step process involving nucleophilic aromatic substitution and esterification reactions. The synthesis pathway typically begins with the preparation of the corresponding aromatic acid, followed by esterification using ethanol under controlled conditions. The introduction of substituents such as the trifluoromethoxy and chloromethyl groups requires precise control over reaction conditions to ensure high yields and purity.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The combination of electron-withdrawing groups and reactive sites makes it an ideal candidate for drug design, particularly in the development of compounds with specific pharmacokinetic profiles. Recent research has focused on its potential as a building block for bioactive molecules targeting various therapeutic areas.

The cyano group present in Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate contributes significantly to its chemical versatility. This group can participate in various types of reactions, including nucleophilic addition and coupling reactions, making it a valuable component in organic synthesis strategies. Moreover, the presence of multiple functional groups allows for combinatorial chemistry approaches, enabling the creation of diverse molecular libraries for screening purposes.

In conclusion, Ethyl 3-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate is a compound with remarkable chemical properties and wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an essential tool for researchers working in organic chemistry, materials science, and pharmaceutical development. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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